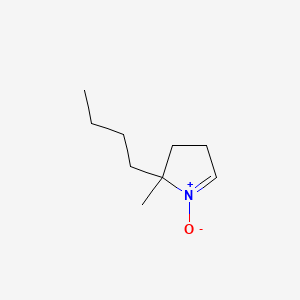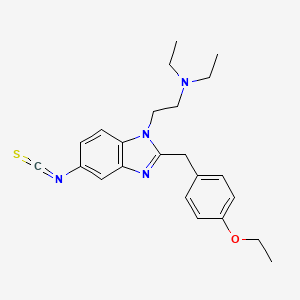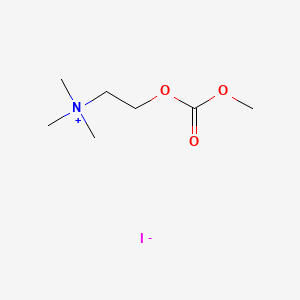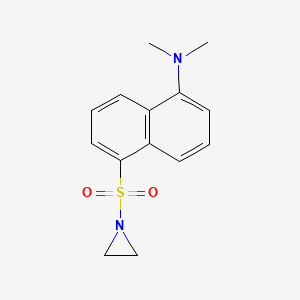
Dansylaziridine
描述
Dansylaziridine, also known as N-(5-Dimethylaminonaphthalene-1-sulfonyl)aziridine, is a fluorescent compound that has gained significant attention in scientific research. It is characterized by its ability to emit fluorescence, making it a valuable tool in various analytical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dansylaziridine typically involves the reaction of dansyl chloride with aziridine. The aziridine is often prepared from the reaction of 2-aminoethyl hydrogen sulfate with sodium hydroxide. The reaction is carried out in a suitable solvent, and the product is purified through crystallization or chromatography. The overall yield of the synthesis is approximately 71%, resulting in a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Dansylaziridine undergoes various chemical reactions, including:
Substitution Reactions: this compound can react with nucleophiles, leading to the substitution of the aziridine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Fluorescence Quenching: this compound’s fluorescence can be quenched by various quenchers, which is useful in studying molecular interactions.
Common reagents used in these reactions include nucleophiles like amines and thiols, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Dansylaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses, including the detection of thiols and amines.
作用机制
Dansylaziridine exerts its effects primarily through its fluorescent properties. When it binds to specific molecular targets, such as proteins or nucleic acids, it undergoes a change in fluorescence intensity. This change can be measured and used to study molecular interactions and binding events. The compound’s fluorescence is sensitive to the local environment, making it a valuable tool for studying dynamic biological processes .
相似化合物的比较
Dansylaziridine is unique due to its specific fluorescent properties and its ability to form stable complexes with various molecular targets. Similar compounds include:
Dansyl chloride: Used for labeling amines and thiols, but lacks the aziridine ring.
Fluorescein: Another fluorescent dye, but with different spectral properties and applications.
Rhodamine: A fluorescent dye with applications similar to this compound but with different chemical properties.
This compound stands out due to its specific binding capabilities and the stability of its fluorescent signal, making it a preferred choice for certain applications .
属性
IUPAC Name |
5-(aziridin-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-15(2)13-7-3-6-12-11(13)5-4-8-14(12)19(17,18)16-9-10-16/h3-8H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKWDEYBJACPBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199872 | |
| Record name | Dansylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51908-46-4 | |
| Record name | Dansyl aziridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51908-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dansylaziridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051908464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dansylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[5-(dimethylamino)-1-naphthyl]sulphonyl]aziridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DANSYLAZIRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4V8GQ9XR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dansylaziridine primarily reacts with thiol groups (-SH) present in cysteine residues of proteins. [, , , ] This reaction forms a stable thioether bond, covalently attaching the fluorescent dansyl group to the protein. [, ] This labeling allows researchers to monitor protein conformational changes, interactions, and localization using fluorescence spectroscopy techniques. [, , , , , , , , ]
A:
- Molecular Formula: C12H14N2O2S- Molecular Weight: 250.32 g/mol- Spectroscopic Data: - Excitation Maximum: ~340 nm - Emission Maximum: ~520 nm (highly dependent on the microenvironment) [, , , ]
A: The fluorescence intensity of this compound significantly increases upon reacting with thiol groups and is further enhanced in hydrophobic environments. [, , ] This property makes it a sensitive probe for studying protein conformational changes that alter the accessibility or hydrophobicity of the labeled cysteine residue. [, ]
A: Yes, this compound has been successfully used to study calcium binding to proteins like troponin C. [, , , ] When this compound labels specific cysteine residues near the calcium-binding sites of troponin C, its fluorescence intensity changes upon calcium binding, allowing researchers to monitor this interaction. [, , , ]
ANone: this compound offers several advantages:
- High sensitivity: It exhibits a significant fluorescence enhancement upon conjugation, allowing for sensitive detection of labeled proteins. [, ]
- Specificity: It primarily reacts with thiol groups, making it relatively selective for cysteine residues in proteins. [, , , ]
- Environmentally sensitive: Its fluorescence is sensitive to changes in polarity and hydrophobicity, making it suitable for studying conformational changes. [, , ]
A: Yes, research has utilized this compound to investigate the topology of membrane proteins, particularly the transmembrane orientation of specific domains. [] By using both membrane-permeable and membrane-impermeable thiol-reactive probes, researchers can determine the accessibility of cysteine residues from different sides of the membrane, providing insights into protein structure and orientation within the membrane. []
ANone: While a valuable tool, this compound does have limitations:
- Potential for multiple labeling: High concentrations or prolonged incubation times may lead to non-specific labeling of other nucleophilic residues in proteins, although this is less common than thiol modification. [, , ]
- Photobleaching: Like many fluorophores, this compound is susceptible to photobleaching, which can limit its use in long-term fluorescence microscopy experiments. []
A: It's crucial to verify that the labeling process doesn't alter protein function. Control experiments comparing the activity or binding properties of labeled and unlabeled protein should be performed. [, , ]
A: Yes, High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is widely used for the sensitive and specific determination of this compound-labeled compounds, particularly in complex mixtures like biological samples. [, , , ]
A: While the literature does not provide specific details on this compound's intrinsic stability under various conditions, researchers should store it properly and protect it from light and moisture to prevent degradation. []
A: As with any chemical reagent, proper handling and disposal procedures are essential. Researchers should consult the material safety data sheet (MSDS) for specific safety information and guidelines. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



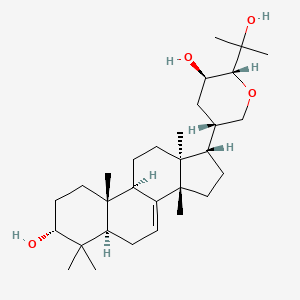
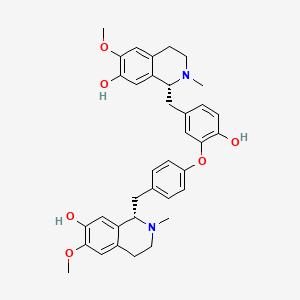
![6-[4,5-Bis(hydroxymethyl)-2-sulfooxyoxolan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1213085.png)

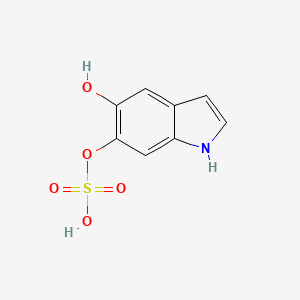


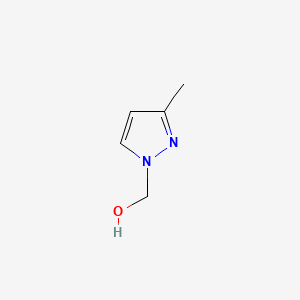
![methyl (15S,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1213094.png)
![2-[3-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-2-yl)butyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1213097.png)
